molecular formula C16H19N3O B2598150 (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide CAS No. 1226488-08-9

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B2598150
CAS No.: 1226488-08-9
M. Wt: 269.348
InChI Key: IPFDMPJWWYEXNJ-CMDGGOBGSA-N
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Description

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide is a chemical compound that features a pyrazole ring substituted with dimethyl groups and an ethyl chain linked to a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the pyrazole is treated with an appropriate alkyl halide.

    Formation of the Phenylprop-2-enamide Moiety: The final step involves the coupling of the substituted pyrazole with a phenylprop-2-enamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for further development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide stands out due to its specific substitution pattern and the presence of both a pyrazole ring and a phenylprop-2-enamide moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13-12-14(2)19(18-13)11-10-17-16(20)9-8-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFDMPJWWYEXNJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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